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molecular formula C8H10N2O3 B1338084 3-Ethoxy-2-methyl-6-nitropyridine CAS No. 73101-78-7

3-Ethoxy-2-methyl-6-nitropyridine

Cat. No. B1338084
M. Wt: 182.18 g/mol
InChI Key: OBDWATZMYGTZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293695

Procedure details

To a solution of 70 g of 3-ethoxy-2-methylpyridine (Compound II where R2 =C2H5) dissolved in 280 ml of sulfuric acid under ice-cooling, a mixed solution of 42 ml of fuming nitric acid and 50 ml of concentrated sulfuric acid was added dropwise while stirring and keeping the internal temperature at 0° to 3° C. After stirring for additional 30 minutes at the same temperature, the reaction mixture was poured into ice water and extracted with chloroform. The extract was washed with water, dried over anhydrous sodium sulfate and concentrated to give 85 g of 3-ethoxy-2-methyl-6-nitropyridine (Compound III where R2 =C2H5), m.p. 90°-92° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([CH3:10])=[N:6][CH:7]=[CH:8][CH:9]=1)[CH3:2].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[CH2:1]([O:3][C:4]1[C:5]([CH3:10])=[N:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)OC=1C(=NC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(=NC=CC1)C
Name
Quantity
280 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 0° to 3° C
STIRRING
Type
STIRRING
Details
After stirring for additional 30 minutes at the same temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=NC(=CC1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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